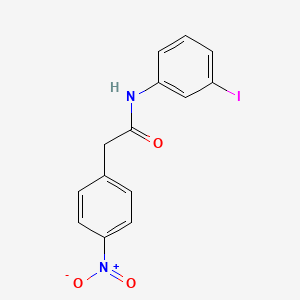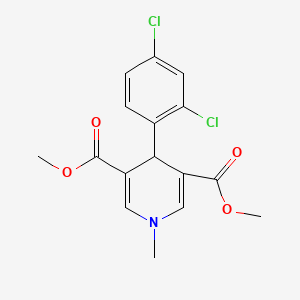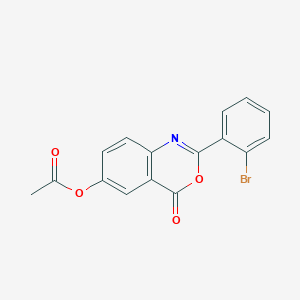
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate, also known as MIIP, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields, including drug discovery and cancer research. MIIP is a small molecule inhibitor that is used to target specific enzymes and proteins involved in various cellular processes.
Mecanismo De Acción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate works by inhibiting the activity of specific enzymes and proteins involved in cellular processes. Specifically, this compound inhibits the activity of PI3K, Akt, and mTOR, which are all involved in the regulation of cell growth and proliferation. By inhibiting these enzymes and proteins, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and potential therapeutic effects in various other diseases. This compound has also been shown to have low toxicity in animal studies, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is its specificity for certain enzymes and proteins, making it a potentially effective treatment for specific diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other cancer therapies. However, one limitation of this compound is its limited availability and cost, which may hinder its widespread use in research and clinical settings.
Direcciones Futuras
There are several future directions for 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate research, including further studies on its potential in cancer therapy and other diseases, optimization of its synthesis method to increase availability and reduce cost, and development of more effective this compound analogs with improved specificity and potency. Additionally, future studies may focus on the development of this compound-based drug delivery systems to improve its efficacy and reduce toxicity. Overall, this compound shows great potential in various fields and warrants further research and development.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has been extensively studied for its potential in drug discovery and cancer research. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, including PI3K, Akt, and mTOR. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been studied for its potential in treating various other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-6-7-14(10-18(13)22(25)26)19(23)12-27-20(24)9-8-15-11-21-17-5-3-2-4-16(15)17/h2-7,10-11,21H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWDFBQAXTULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674592.png)
![4-chloro-N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B3674596.png)

![3-(4-bromophenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674607.png)




![4-(4-methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3674634.png)
![4-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3674637.png)
![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)
![3-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3674667.png)


